"[(E)-2-Aminoethenyl]dimethylamine," also known as N,N-dimethylallylamine (DMAA), is a small organic molecule containing an amine functional group and a double bond. While not naturally occurring, DMAA has gained interest in scientific research for various potential applications.
[(E)-2-Aminoethenyl]dimethylamine is an organic compound characterized by its amine functional group and a double bond between the carbon atoms adjacent to the amino group. Its chemical structure can be represented as follows:
The compound features a vinyl group (C=C) attached to a dimethylamino group, contributing to its reactivity and potential biological activity. The presence of the amino group enhances its ability to engage in various
Concerns exist regarding the safety of DMAA supplementation, with potential risks including:
Due to these concerns, some countries have banned DMAA in dietary supplements [].
Research indicates that compounds similar to [(E)-2-Aminoethenyl]dimethylamine exhibit significant biological activities, including:
Several synthesis methods exist for [(E)-2-Aminoethenyl]dimethylamine:
These methods allow for the efficient production of the compound with varying degrees of yield and purity.
[(E)-2-Aminoethenyl]dimethylamine has several notable applications:
Interaction studies involving [(E)-2-Aminoethenyl]dimethylamine indicate its potential binding affinity with various biomolecules. For instance:
These interactions highlight the importance of [(E)-2-Aminoethenyl]dimethylamine in biochemical research and therapeutic applications.
Several compounds share structural similarities with [(E)-2-Aminoethenyl]dimethylamine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Key Features |
---|---|---|
Dimethylamine | CH₃-N(CH₃)₂ | Simple amine; used as a building block |
2-Aminoethanol | HO-CH₂-CH(NH₂)₂ | Alcohol with amino groups; hydrophilic |
N,N-Dimethylaminopropylamine | CH₃-N(CH₃)-(CH₂)₂-NH₂ | Longer alkyl chain; potential surfactant |
2-(Dimethylamino)acetic acid | HOOC-CH(N(CH₃)₂)-COOH | Amino acid derivative; biological relevance |
[(E)-2-Aminoethenyl]dimethylamine is unique due to its vinyl group, which enhances its reactivity compared to simple amines and provides distinct pathways for chemical transformations.
[(E)-2-Aminoethenyl]dimethylamine has the molecular formula C₄H₁₀N₂ with a molecular weight of 86.14 g/mol. The compound is identified by CAS number 1314992-35-2. Its structure is characterized by a conjugated system with the ethenyl group connecting the amino and dimethylamino functionalities, which contributes to its chemical behavior and reactivity patterns.
The compound's name directly describes its structural elements:
The compound exists as a colorless liquid with a characteristic odor typical of many amine compounds. Its physical properties are influenced by the presence of two nitrogen atoms, which contribute to its basic character and potential for hydrogen bonding interactions. The E-configuration across the double bond creates a linear molecular arrangement that affects its three-dimensional structure and intermolecular interactions.
Table 1: Chemical Identifiers for [(E)-2-Aminoethenyl]dimethylamine
Identifier | Value |
---|---|
IUPAC Name | (E)-N',N'-dimethylethene-1,2-diamine |
CAS Number | 1314992-35-2 |
Molecular Formula | C₄H₁₀N₂ |
Molecular Weight | 86.14 g/mol |
SMILES Notation | CN(C)/C=C/N |
InChI | InChI=1S/C4H10N2/c1-6(2)4-3-5/h3-4H,5H2,1-2H3/b4-3+ |
InChI Key | ZOKQZNQOBOLHCA-ONEGZZNKSA-N |